molecular formula C5H8N2O2 B184310 1H-Imidazole-4,5-dimethanol CAS No. 33457-48-6

1H-Imidazole-4,5-dimethanol

Cat. No.: B184310
CAS No.: 33457-48-6
M. Wt: 128.13 g/mol
InChI Key: AGJXDKGTTMVHOU-UHFFFAOYSA-N
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Description

1H-Imidazole-4,5-dimethanol is a heterocyclic organic compound with the molecular formula C5H8N2O2. It features an imidazole ring substituted with two hydroxymethyl groups at the 4 and 5 positions. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-4,5-dimethanol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4,5-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form imidazole derivatives with different substitution patterns.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.

Scientific Research Applications

1H-Imidazole-4,5-dimethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-4,5-dimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other biomolecules. This interaction can modulate enzymatic activities and influence biological processes.

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole-4,5-dimethanol is unique due to its dual hydroxymethyl substitution, which imparts specific reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(hydroxymethyl)-1H-imidazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-1-4-5(2-9)7-3-6-4/h3,8-9H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJXDKGTTMVHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341527
Record name 1H-Imidazole-4,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33457-48-6
Record name 1H-Imidazole-4,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reflux dimethyl 4,5 imidazole dicarboxylate (1.8 g) in THF (tetrahydrofuran) with 2.5 equivalents of LAH lithium aluminum hydride). Neutralize with NH4Cl solution and filter. Concentrate the filtrate under vacumm and extract the product with ethanol. Remove the solvent, filtrate through alumina using a THF solvent to give the title compound.
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
LAH lithium aluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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